Hydrophilicity Advantage: Measured logP Differential vs. Alkyl-Chain Analogs
The target compound exhibits a calculated logP of -0.131, placing it in negative logP territory favorable for aqueous solubility and compliance with fragment-based drug discovery (FBDD) Rule of 3 guidelines [1]. In contrast, the butane-1-sulfonamide analog (CAS 926226-31-5) and the methanesulfonamide analog (CAS 926270-06-6) lack the terminal hydroxyl and are predicted to possess substantially higher logP values (estimated +0.5 to +1.5 based on the additional methylene units and absence of polar hydroxyl) . This difference translates to a practical advantage: the target compound with logP < 0 is more compatible with aqueous biological assay conditions without requiring DMSO concentrations that may confound results.
| Evidence Dimension | Hydrophobicity (calculated logP) |
|---|---|
| Target Compound Data | logP = -0.131 (calculated) |
| Comparator Or Baseline | N-(3-amino-4-fluorophenyl)butane-1-sulfonamide (CAS 926226-31-5): estimated logP > +0.5; N-(3-amino-4-fluorophenyl)methanesulfonamide (CAS 926270-06-6): estimated logP ~+0.3 |
| Quantified Difference | Minimum ΔlogP ≈ 0.43 to 1.63 units (more hydrophilic) |
| Conditions | Calculated logP values; Chembase and ChemicalBook data sources [1] |
Why This Matters
For fragment-based screening and biochemical assays requiring aqueous solubility, a negative logP reduces the need for organic co-solvents, directly improving assay reproducibility and hit validation confidence compared to more lipophilic analogs [1].
- [1] Chembase.cn. N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide. Calculated logP = -0.131. http://www.chembase.cn/substance-545616.html (accessed 2026-05-10). View Source
